molecular formula C17H10N2O3 B10803543 N-(4-cyanophenyl)-4-oxochromene-2-carboxamide CAS No. 67733-05-5

N-(4-cyanophenyl)-4-oxochromene-2-carboxamide

Cat. No.: B10803543
CAS No.: 67733-05-5
M. Wt: 290.27 g/mol
InChI Key: VYCDUJGYVPMNJZ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-oxochromene-2-carboxamide is a coumarin-derived compound characterized by a 4-oxochromene (coumarin) core linked to a 4-cyanophenyl group via a carboxamide bridge.

Properties

CAS No.

67733-05-5

Molecular Formula

C17H10N2O3

Molecular Weight

290.27 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H10N2O3/c18-10-11-5-7-12(8-6-11)19-17(21)16-9-14(20)13-3-1-2-4-15(13)22-16/h1-9H,(H,19,21)

InChI Key

VYCDUJGYVPMNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C#N

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-(4-cyanophenyl)-4-oxochromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a chromone backbone with a cyanophenyl substituent and a carboxamide functional group. The structural formula can be represented as follows:

C16H12N2O3\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This compound belongs to a class of chromone derivatives that have been shown to exhibit various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Notably, it has been observed to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like P53 and Bax, which are critical in the apoptotic pathway .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer5.2Induction of apoptosis
Colon Cancer3.8Cell cycle arrest
Breast Cancer4.5Down-regulation of Bcl-2

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with specific targets such as CDK4, an enzyme involved in cell cycle regulation. The compound demonstrated strong binding interactions characterized by hydrophobic and hydrogen bonding interactions, which correlate with its observed biological activity .

Table 2: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)
CDK4-9.5
Bcl-2-8.7

Case Studies

  • Prostate Cancer Study : A study conducted on prostate cancer cell lines showed that treatment with this compound resulted in significant apoptosis, with flow cytometry confirming increased early apoptotic cells after 24 hours of treatment .
  • Breast Cancer Research : In another investigation focusing on breast cancer cells, the compound exhibited selective cytotoxicity, sparing normal fibroblast cells while effectively inhibiting cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-cyanophenyl)-4-oxochromene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar chromene structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a derivative of this compound demonstrated significant inhibition of cell viability in MCF-7 breast cancer cells, with IC50 values indicating effective dose-response relationships .

Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Chromone derivatives are known to interact with cellular targets that modulate cell cycle progression and apoptosis, making them valuable candidates for further research in cancer therapeutics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have reported effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

Target Organism MIC (µg/mL) Reference Year
Staphylococcus aureus322024
Escherichia coli642024

Anti-inflammatory Applications

The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has been shown to reduce the levels of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases such as arthritis .

Case Study: Anti-inflammatory Effects

Model Effect Observed Reference Year
LPS-stimulated macrophagesTNF-alpha reduction by ~50%2025

Material Science

Beyond its biological applications, this compound has been explored in material science, particularly in the development of organic electronic materials. Its unique optical properties make it suitable for use as a hole transport material (HTM) in perovskite solar cells, enhancing their efficiency and stability.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. Structural characterization studies have revealed insights into its molecular interactions, which are essential for understanding its pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a coumarin-carboxamide backbone with several analogs, but substituents on the phenyl ring and coumarin core vary significantly:

Compound Name Substituent on Phenyl Ring Coumarin Core Position Key Functional Groups
N-(4-cyanophenyl)-4-oxochromene-2-carboxamide 4-cyano 4-oxo, 2-carboxamide Cyano, carbonyl
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-sulfamoyl 2-oxo, 3-carboxamide Sulfamoyl, carbonyl
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide 4-methyl(phenyl)sulfamoyl 4-oxo, 2-carboxamide Sulfamoyl, methyl, phenyl, carbonyl
N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide 4-acetyl 2-oxo, 3-carboxamide Acetyl, carbonyl
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide 4-cyano 5-fluoro, 2-hydroxy Cyano, fluoro, hydroxyl

Key Observations :

  • Electron-withdrawing vs. donating groups: The 4-cyano group in the target compound enhances electrophilicity compared to sulfamoyl (polar) or acetyl (electron-withdrawing but less than cyano) substituents .
  • Coumarin core modifications: Positional changes (e.g., 2-carboxamide vs.

Physical and Spectral Properties

Melting Points and Solubility
  • Compound 13a (2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide): Melting point = 288°C; high polarity due to sulfamoyl group enhances solubility in polar solvents like DMF .
  • N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide: Acetyl group reduces polarity compared to cyano, likely lowering melting point and increasing solubility in organic solvents .
  • Target compound: Predicted higher melting point than acetyl analogs due to stronger intermolecular interactions from the cyano group.
Spectral Data Comparison
  • IR Spectroscopy: Target compound: Expected C≡N stretch ~2210–2240 cm⁻¹ and carbonyl (C=O) ~1660–1700 cm⁻¹ . Compound 13a: C≡N at 2214 cm⁻¹, C=O at 1664 cm⁻¹ . N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide: C=O (amide) at ~1662 cm⁻¹, O–H (hydroxyl) ~3200–3500 cm⁻¹ .
  • ¹H-NMR: Compound 13a: Aromatic protons at δ7.22–7.92 ppm; NH2 and NH signals at δ7.20 and 10.13–11.93 ppm . Target compound: Aromatic protons near δ7.5–8.0 ppm (similar to 13a), with NH likely deshielded due to cyano’s electron withdrawal.

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